Cimetropium Bromide-d4
Description
Properties
Molecular Formula |
C₂₁H₂₄D₄BrNO₄ |
|---|---|
Molecular Weight |
442.38 |
Synonyms |
(1α,2β,4β,5α,7β)-9-(Cyclopropylmethyl)-7-[(2S)-3-hydroxy-1-oxo-2-phenylpropoxy]-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide-d4; [7(S)-(1α,2β,4β,5α,7β)]-9-(Cyclopropylmethyl)-7-(3-hydroxy-1-oxo-2-phenylpropoxy)-9-methyl-3-oxa-9-azoniatri |
Origin of Product |
United States |
Foundational & Exploratory
Technical Specifications and Bioanalytical Validation of Cimetropium Bromide-d4
This technical guide provides a comprehensive analysis of the isotopic enrichment, purity specifications, and bioanalytical application of Cimetropium Bromide-d4 , a critical deuterated internal standard (IS) used in the quantification of Cimetropium Bromide via LC-MS/MS.[1]
Executive Summary
Cimetropium Bromide (
This compound serves as the gold-standard Stable Isotope Labeled (SIL) internal standard for these assays.[1] Its utility is predicated on precise isotopic enrichment to prevent "Cross-Signal Interference" (CSI) and structural integrity to mirror the analyte's ionization behavior and recovery during extraction.
Molecular Architecture & Isotopic Design
Structural Logic of Deuteration
To function as an effective IS, the deuterium labels must be located in non-exchangeable positions . For Cimetropium Bromide, the optimal labeling site is the cyclopropyl ring .
-
Analyte: N-cyclopropylmethylscopolamine bromide.[1]
-
Internal Standard: N-(cyclopropyl-d4-methyl)scopolamine bromide.[1]
-
Labeling Site: The four protons on the methylene carbons of the cyclopropyl ring.
-
Rationale: Protons on the cyclopropyl ring are chemically inert under physiological and standard LC-MS conditions (acidic mobile phases), unlike protons adjacent to carbonyls or hydroxyl groups which are prone to Hydrogen-Deuterium Exchange (HDX).[1]
Synthesis Pathway & Quality Control
The synthesis typically involves the alkylation of scopolamine with (bromomethyl)cyclopropane-d4 .[1] This late-stage introduction of the label ensures high isotopic incorporation and minimizes isotopic dilution.
Figure 1: Synthesis and Quality Control workflow for this compound, highlighting the late-stage introduction of the isotopic label.
Critical Quality Attributes (CQAs)
To comply with FDA M10 and ICH guidelines, this compound must meet stringent specifications.
Isotopic Enrichment & Purity
The most critical parameter is the Isotopic Distribution . The IS must not contribute signal to the analyte channel (M0), nor should the analyte's natural isotopes contribute significantly to the IS channel (M+4).
| Parameter | Specification | Technical Rationale |
| Chemical Purity | Ensures no suppression from synthesis byproducts.[1] | |
| Isotopic Enrichment | High enrichment maximizes the M+4 signal. | |
| M0 Contribution | Critical: Unlabeled IS (d0) will be detected as the drug, artificially inflating calculated concentrations (especially at LLOQ).[1] | |
| Isotopic Pattern | d4 | Minimizes spectral widening and ensures sharp MS peaks.[1] |
| Mass Shift | +4.025 Da | Sufficient to separate from the analyte's M+2 isotope (natural |
Chemical Stability[1]
-
Storage:
under inert atmosphere (Argon/Nitrogen). -
Hygroscopicity: As a quaternary ammonium salt, it is hygroscopic.[1] Equilibrate to room temperature before weighing to prevent mass errors due to water absorption.[1]
Bioanalytical Application (LC-MS/MS)
The "Quaternary Amine" Challenge
Cimetropium carries a permanent positive charge. This makes it:
-
Highly susceptible to Matrix Effects: Phospholipids in plasma often co-elute with quaternary amines, causing ion suppression.[1]
-
Adsorptive: It sticks to glass and plastic surfaces.[1]
Why d4 is mandatory: An analog IS (e.g., a structural analog) will not compensate for these specific matrix suppressions or adsorption losses perfectly.[1] Only the d4-isotopolog, which co-elutes exactly with the analyte, can correct for these variations in real-time.[1]
Cross-Signal Interference (CSI) Logic
In high-sensitivity assays, "crosstalk" between the Analyte and IS channels can compromise data integrity.[1]
Figure 2: Cross-Signal Interference (CSI) mechanisms. The red arrow represents the risk of poor isotopic purity (d0 presence) affecting the Lower Limit of Quantification (LLOQ).
Experimental Protocol: Validation of Isotopic Purity
Before using a new lot of this compound, the following validation protocol must be executed to ensure it meets the "Zero Interference" criteria.
Materials
-
Cimetropium Bromide Reference Standard (Unlabeled).[1]
-
This compound (Candidate Lot).[1]
-
Blank Plasma (Human or Rat, depending on study).[1]
-
LC-MS/MS System (e.g., Sciex Triple Quad or equivalent).[1]
Step-by-Step Workflow
Step 1: IS Interference Check (The "Blank + IS" Test) [1]
-
Extract a blank plasma sample.[1]
-
Spike only the Internal Standard at the working concentration (e.g., 50 ng/mL).
-
Inject into LC-MS/MS.[1]
-
Monitor the Analyte Channel (M0).
-
Acceptance Criteria: The area response in the Analyte channel must be
of the response of the LLOQ standard. If , the IS contains too much d0 and is unsuitable for trace analysis.
Step 2: Analyte Interference Check (The "ULOQ + No IS" Test)
-
Spike plasma with Analyte at the Upper Limit of Quantification (ULOQ).[1]
-
Do NOT add Internal Standard.
-
Inject into LC-MS/MS.[1]
-
Monitor the IS Channel (M+4).
-
Acceptance Criteria: The response in the IS channel must be
of the average IS response.[5] This confirms that the natural isotopes of the drug (e.g., , ) do not overlap significantly with the d4 window.[1]
Step 3: Recovery & Matrix Effect Assessment
-
Prepare three sets of samples:
-
Calculate:
-
Matrix Factor (MF): Area(Set B) / Area(Set A).
-
Recovery (RE): Area(Set C) / Area(Set B).
-
-
Requirement: The IS-normalized Matrix Factor (MF_analyte / MF_IS) should be close to 1.0 (CV
), proving the d4-IS tracks the matrix suppression perfectly.
References
-
FDA. (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][5][6] [Link]
-
Imbimbo, B. P. (2014).[1][4] Cimetropium bromide: a new antimuscarinic compound endowed with antispasmodic activity.[1][7] ResearchGate. [Link]
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
Sources
- 1. Cimetropium bromide - Wikipedia [en.wikipedia.org]
- 2. Cimetropium Bromide [drugfuture.com]
- 3. CIMETROPIUM BROMIDE [drugs.ncats.io]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Cimetropium Bromide-d4 mechanism of action in pharmacokinetic studies
Technical Guide: Cimetropium Bromide-d4 Mechanism of Action in Pharmacokinetic Studies
Executive Summary
This guide details the mechanistic application of This compound as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of Cimetropium Bromide. While the parent drug functions as an antimuscarinic agent for gastrointestinal spasms, the deuterated isotopologue (-d4) serves a distinct analytical mechanism: Isotope Dilution Mass Spectrometry (IDMS) .
By mimicking the physicochemical behavior of the analyte while maintaining mass spectral distinctness, this compound compensates for matrix effects, extraction inefficiencies, and ionization variability, ensuring the high-precision quantitation required for regulatory pharmacokinetic (PK) submissions.
The Pharmacological vs. Analytical Context
To design a robust PK study, one must distinguish between the biological mechanism of the drug and the physicochemical mechanism of the internal standard.
Parent Drug: Cimetropium Bromide[1][2][3]
-
Class: Quaternary ammonium antimuscarinic.[1]
-
Biological MoA: Competitively blocks muscarinic acetylcholine receptors (mAChRs) in smooth muscle, inhibiting phosphoinositide hydrolysis and reducing cytosolic calcium, which prevents gastrointestinal spasms.
-
PK Challenge: Cimetropium has low and erratic oral bioavailability (<5%) and rapid elimination, requiring a high-sensitivity assay (LLOQ < 0.5 ng/mL).
Internal Standard: this compound
-
Structure: Identical to the parent cation but enriched with four deuterium atoms (typically on the cyclopropyl or methyl moieties).
-
Analytical MoA (The Core Mechanism):
-
Co-Elution: Due to the minimal isotope effect of deuterium, the d4-variant elutes at the virtually same retention time as the parent.
-
Ionization Tracking: It experiences the exact same electrospray ionization (ESI) environment—including suppression or enhancement from co-eluting phospholipids—at the exact same moment.
-
Ratio Stability: By monitoring the ratio of Analyte Area to IS Area, systematic errors cancel out.
-
Mechanistic Visualization: Isotope Dilution Principle
The following diagram illustrates how this compound corrects for "Matrix Effects"—the primary cause of failure in LC-MS/MS bioanalysis.
Figure 1: The self-correcting mechanism of Isotope Dilution Mass Spectrometry (IDMS) using Cimetropium-d4.
Experimental Protocol: LC-MS/MS Workflow
This protocol is designed for high-throughput PK studies in human plasma, validated to achieve an LLOQ of 0.2 ng/mL.[2]
Materials & Reagents
-
Internal Standard: this compound (Isotopic purity > 99%).
-
Matrix: K2EDTA Human Plasma.[4]
-
Solvents: LC-MS grade Methanol, Acetonitrile, Ammonium Formate, Dichloromethane (DCM).
Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over Protein Precipitation (PPT) for Cimetropium to remove phospholipids that cause ion suppression.
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
Spike: Add 20 µL of Cimetropium-d4 working solution (50 ng/mL).
-
Basify: Add 50 µL of 0.1 M NaOH (to ensure the quaternary amine is the only charged species and improve organic partitioning).
-
Extract: Add 2 mL of Dichloromethane (DCM) . Vortex vigorously for 5 minutes.
-
Separate: Centrifuge at 4,000 rpm for 10 min at 4°C.
-
Dry: Transfer the organic (lower) layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase.
Liquid Chromatography Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.[4]
-
Gradient:
-
0.0 min: 20% B
-
0.5 min: 20% B
-
2.0 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 20% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.[5]
Mass Spectrometry (MRM Parameters)
Detection is performed in Positive Electrospray Ionization (+ESI) mode. The quaternary ammonium is permanently charged, making +ESI highly sensitive.
Table 1: MRM Transitions
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) | Dwell Time (ms) |
| Cimetropium | m/z 358.2 | m/z 103.1 | 40 | 35 | 100 |
| Cimetropium-d4 | m/z 362.2 | m/z 103.1* | 40 | 35 | 100 |
*Note: The product ion m/z 103.1 corresponds to the tropine-related fragment. If the d4 label is on the cyclopropylmethyl group (common synthesis), the fragment mass remains 103.1. If the label is on the tropine ring, the fragment would shift to 107.1. Verify with product ion scan of your specific IS batch.
Workflow Visualization
Figure 2: Step-by-step bioanalytical workflow for Cimetropium Bromide PK studies.
Validation & Quality Control
To ensure the "Mechanism of Action" of the IS is functioning correctly, the following validation parameters must be met, per FDA/EMA guidelines.
Linearity & Sensitivity
Matrix Effect Assessment (The "IS Check")
This is the critical test for the d4-IS mechanism.
-
Extract 6 lots of blank plasma.
-
Spike extracted blank with Analyte and IS (Post-Extraction Spike).
-
Compare response to neat solution.
-
Requirement: The Matrix Factor (MF) for the Analyte may vary, but the IS-Normalized Matrix Factor must be close to 1.0 (CV < 15%). This proves the d4-IS is compensating for suppression.
Accuracy & Precision
-
Intra-day: CV < 15% (20% at LLOQ).
-
Inter-day: CV < 15% (20% at LLOQ).[7]
References
-
Lee, H. et al. (2006). "A rapid and sensitive liquid chromatography/positive ion tandem mass spectrometry method for the determination of cimetropium in human plasma." Journal of Chromatography B.
-
PubChem. (2025). "Cimetropium Bromide Compound Summary." National Library of Medicine.
-
US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[4][8]
-
Stokvis, E. et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.
-
Santa Cruz Biotechnology. "this compound Product Data."
Sources
- 1. Cimetropium bromide - Wikipedia [en.wikipedia.org]
- 2. A rapid and sensitive liquid chromatography/positive ion tandem mass spectrometry method for the determination of cimetropium in human plasma by liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 6. GSRS [precision.fda.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
The Role of Cimetropium Bromide-d4 in Advancing Antimuscarinic Research: A Technical Guide
This guide provides an in-depth exploration of Cimetropium Bromide-d4, a critical tool in the field of antimuscarinic drug development. We will delve into its primary application as a stable isotope-labeled internal standard in quantitative bioanalysis, a cornerstone for robust pharmacokinetic and metabolic studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this technology for enhanced data integrity and analytical precision.
Introduction: The Need for Precision in Antimuscarinic Research
Cimetropium bromide is a semi-synthetic derivative of scopolamine that functions as a potent muscarinic receptor antagonist.[1] It is primarily used as an antispasmodic agent to treat gastrointestinal disorders like irritable bowel syndrome (IBS) by inhibiting acetylcholine-mediated smooth muscle contractions.[1][2] The therapeutic efficacy of cimetropium bromide, like any drug, is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME) is paramount for determining appropriate dosing regimens and ensuring patient safety.[3][4]
This is where this compound enters the analytical landscape. It is a deuterated analog of the active pharmaceutical ingredient, meaning specific hydrogen atoms have been replaced with their heavier, stable isotope, deuterium.[5][6] This subtle modification, which does not alter the compound's chemical properties, makes it an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]
The core principle underpinning its use is isotope dilution mass spectrometry (IDMS).[8] By adding a known quantity of this compound to a biological sample (e.g., plasma, urine) at the beginning of the analytical workflow, it co-elutes with the unlabeled drug and experiences the same experimental variations, such as sample loss during extraction or fluctuations in ionization efficiency.[8][9] Because the mass spectrometer can differentiate between the analyte and its deuterated counterpart, the ratio of their signals provides a highly accurate and precise measurement of the cimetropium bromide concentration in the original sample.[8]
Core Application: Quantitative Bioanalysis via LC-MS/MS
The "gold standard" for quantifying small molecules in complex biological matrices is LC-MS/MS, and the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered best practice by regulatory agencies such as the FDA and EMA.[10][11]
The Causality Behind Using a Deuterated Internal Standard
The choice of a deuterated internal standard is deliberate and scientifically grounded. Its near-identical physicochemical properties to the analyte ensure that it behaves in the same manner throughout the analytical process. This includes:
-
Extraction Recovery: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard.[8]
-
Chromatographic Co-elution: Both compounds will have virtually the same retention time, ensuring they are subjected to the same matrix effects at the same time.[9]
-
Ionization Efficiency: Variations in the mass spectrometer's ion source that can suppress or enhance the signal will affect both the analyte and the internal standard equally.[12]
This meticulous tracking of the analyte by its deuterated analog corrects for a multitude of potential errors, leading to unparalleled data reliability.[11]
Experimental Protocol: Quantification of Cimetropium Bromide in Human Plasma
This protocol outlines a typical workflow for a validated bioanalytical method.
Objective: To accurately determine the concentration of cimetropium bromide in human plasma samples.
Materials:
-
Cimetropium Bromide reference standard
-
This compound (Internal Standard)
-
Human plasma (blank)
-
Acetonitrile (protein precipitation solvent)
-
Formic acid
-
Water (LC-MS grade)
-
96-well plates
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Cimetropium Bromide and this compound in methanol.
-
From these stocks, prepare serial dilutions to create working solutions for the calibration curve and quality control (QC) samples.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound working solution (the internal standard).
-
Vortex briefly.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Cimetropium Bromide: Precursor Ion -> Product Ion (e.g., m/z 358.2 -> 147.1)
-
This compound: Precursor Ion -> Product Ion (e.g., m/z 362.2 -> 147.1)
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
-
Data Processing and Quantification:
-
Generate a calibration curve by plotting the peak area ratio (Cimetropium Bromide / this compound) against the nominal concentration of the calibration standards.
-
Apply a linear regression model with a weighting factor (e.g., 1/x²).
-
Determine the concentration of cimetropium bromide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Bioanalytical Method Validation
For the method to be considered reliable for regulated studies, it must undergo a full validation according to regulatory guidelines.[13][14][15] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Rationale |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. | Ensures the method can differentiate the analyte from other matrix components. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | Demonstrates the relationship between response and concentration over the intended analytical range. |
| Accuracy & Precision | For QC samples at multiple levels, mean accuracy within ±15% of nominal and precision (CV) ≤ 15% (±20% and ≤20% at LLOQ). | Confirms the method's ability to provide true and reproducible results. |
| Matrix Effect | The effect of different lots of biological matrix on ionization should be consistent (CV ≤ 15%). | Ensures that variability in the biological matrix does not impact quantification. |
| Stability | Analyte and IS must be stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage). | Guarantees sample integrity from collection to analysis. |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Criteria based on FDA and EMA guidelines.[10][15]
Workflow Visualization
Caption: Bioanalytical workflow for Cimetropium Bromide quantification.
Applications in Antimuscarinic Drug Development
The accurate concentration data generated using this compound is foundational for several critical areas of antimuscarinic research.
Pharmacokinetic (PK) Studies
Pharmacokinetics describes the journey of a drug through the body.[3] By analyzing plasma samples collected at various time points after drug administration, researchers can determine key PK parameters.
-
Cmax: The maximum concentration the drug reaches in the plasma.
-
Tmax: The time at which Cmax is observed.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the drug concentration to decrease by half.
This compound ensures the accuracy of the concentration-time data, which is essential for building reliable PK models that inform dosing strategies and predict drug behavior in different patient populations.[3][16]
Table of Hypothetical Pharmacokinetic Parameters:
| Parameter | Value | Unit | Significance |
| Cmax | 150 | ng/mL | Maximum systemic exposure |
| Tmax | 1.5 | hours | Rate of absorption |
| AUC (0-inf) | 980 | ng*h/mL | Total drug exposure |
| t1/2 | 4.2 | hours | Duration of action & dosing frequency |
In Vitro Drug Metabolism Studies
Understanding how a drug is metabolized is crucial for predicting potential drug-drug interactions and identifying active or toxic metabolites. Stable isotope-labeled compounds are invaluable in these investigations.[4]
In a typical experiment, unlabeled cimetropium bromide is incubated with liver microsomes (a source of drug-metabolizing enzymes). The use of this compound can aid in distinguishing true metabolites from background noise in the complex matrix. While not its primary use, more advanced techniques can employ stable isotopes to elucidate metabolic pathways.[17][18] For instance, if a hydroxylated metabolite is formed, its mass will increase by 16 Da (due to the addition of an oxygen atom). By analyzing the mass spectra, researchers can confidently identify these metabolic products.
Broader Context: Muscarinic Receptor Signaling
Cimetropium bromide exerts its therapeutic effect by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs).[19][20] There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate various physiological responses.[21]
Cimetropium bromide has a high affinity for the M3 subtype, which is predominantly found in the smooth muscle of the gastrointestinal tract.[19] The M1, M3, and M5 receptors couple to Gq proteins, which activate the phospholipase C (PLC) signaling cascade.[21][22]
Muscarinic M3 Receptor Signaling Pathway:
-
Agonist Binding: Acetylcholine (ACh) binds to the M3 receptor.
-
G-Protein Activation: The receptor activates the Gq protein.
-
PLC Activation: The alpha subunit of Gq activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).
-
Cellular Response: The increase in intracellular Ca2+ in smooth muscle cells leads to contraction.
Cimetropium bromide acts as a competitive antagonist, blocking acetylcholine from binding to the M3 receptor and thereby preventing this signaling cascade and subsequent muscle contraction.[2][19]
Caption: Simplified M3 muscarinic receptor signaling pathway.
Conclusion
This compound is an indispensable tool in the development and study of its therapeutic parent compound. Its role as a stable isotope-labeled internal standard provides the analytical robustness required for accurate quantification in complex biological matrices. This precision is the bedrock upon which reliable pharmacokinetic and metabolic data are built, ultimately enabling the rational design of dosing regimens and a deeper understanding of the drug's behavior in vivo. For any research program in the antimuscarinic field, the use of deuterated standards like this compound is not merely a technical choice but a commitment to the highest standards of scientific integrity and data quality.
References
-
Scarpignato C, Bianchi Porro G (1985). "Cimetropium bromide, a new antispasmodic compound: pharmacology and therapeutic perspectives". Available at: Wikipedia, [Link]
-
Patsnap Synapse (2024). "What is the mechanism of Cimetropium Bromide?". Available at: Patsnap Synapse, [Link]
-
Wess, J. (2004). "A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away". PNAS. Available at: PNAS, [Link]
-
Görge, O., et al. (2023). "Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions". American Journal of Physiology-Renal Physiology. Available at: American Physiological Society, [Link]
-
Patsnap Synapse (2024). "What is Cimetropium Bromide used for?". Available at: Patsnap Synapse, [Link]
-
A&A Pharmachem (2025). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis". Available at: A&A Pharmachem, [Link]
-
PharmEasy (2020). "Cimetropium – Uses, Side Effects, Medicines & FAQs". Available at: PharmEasy, [Link]
-
Okwu, A., et al. (2018). "A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES". International Journal of Pharmaceutical Sciences and Research. Available at: Academia.edu, [Link]
-
Inxight Drugs. "CIMETROPIUM BROMIDE". Available at: Inxight Drugs, [Link]
-
Herschorn, S. (2012). "Pharmacokinetics and toxicity of antimuscarinic drugs for overactive bladder treatment in females". Expert Opinion on Drug Metabolism & Toxicology. Available at: PubMed, [Link]
-
ResolveMass Laboratories Inc. (2025). "Deuterated Standards for LC-MS Analysis". Available at: ResolveMass Laboratories Inc., [Link]
-
Wikipedia. "Muscarinic acetylcholine receptor". Available at: Wikipedia, [Link]
-
JoVE (2023). "Cholinergic Antagonists: Pharmacokinetics". Available at: JoVE, [Link]
-
Görge, O., et al. (2023). "Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions". PubMed. Available at: PubMed, [Link]
-
Herschorn, S. (2012). "Pharmacokinetics and toxicity of antimuscarinic drugs for overactive bladder treatment in females". Taylor & Francis Online. Available at: Taylor & Francis Online, [Link]
-
Wuest, M., et al. (2017). "Pharmacological and pharmacokinetic properties of antimuscarinic agents". ResearchGate. Available at: ResearchGate, [Link]
-
Slideshare (2015). "antimuscarnic drug". Available at: Slideshare, [Link]
-
MDPI (2023). "Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study". Available at: MDPI, [Link]
-
PMDA (2013). "Guideline on Bioanalytical Method Validation in Pharmaceutical Development". Available at: Pharmaceuticals and Medical Devices Agency, [Link]
-
Puerta, A., et al. (2011). "Isotopic Labeling of Metabolites in Drug Discovery Applications". Bentham Science. Available at: Bentham Science, [Link]
-
FDA (2018). "Bioanalytical Method Validation Guidance for Industry". Available at: U.S. Food and Drug Administration, [Link]
-
EMA (2011). "Guideline on bioanalytical method validation". Available at: European Medicines Agency, [Link]
-
Wang, G., et al. (2024). "Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations". PMC. Available at: National Center for Biotechnology Information, [Link]
-
Larsen, M. (2023). "Using Stable Isotopes to Evaluate Drug Metabolism Pathways". SciTechnol. Available at: SciTechnol, [Link]
-
Metabolic Solutions (2024). "Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases". Available at: Metabolic Solutions, [Link]
-
Pharmaffiliates. "Cimetropium Bromide-impurities". Available at: Pharmaffiliates, [Link]
-
ResearchGate. "The use of stable isotopes in drug metabolism studies". Available at: ResearchGate, [Link]
-
Lee, J.H., et al. (2018). "Cimetropium bromide does not improve polyp and adenoma detection during colonoscope withdrawal: A randomized, double-blind, placebo-controlled study". PMC. Available at: National Center for Biotechnology Information, [Link]
-
Pharmaffiliates. "Cimetropium Bromide-impurities". Available at: Pharmaffiliates, [Link]
-
Park, C.H., et al. (2022). "Assessment of Cimetropium Bromide Use for the Detection of Gastric Neoplasms During Esophagogastroduodenoscopy". PubMed. Available at: PubMed, [Link]
-
PubChem. "Cimetropium Bromide". Available at: PubChem, [Link]
Sources
- 1. Cimetropium bromide - Wikipedia [en.wikipedia.org]
- 2. What is Cimetropium Bromide used for? [synapse.patsnap.com]
- 3. Pharmacokinetics and toxicity of antimuscarinic drugs for overactive bladder treatment in females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. This compound | CAS 51598-60-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. texilajournal.com [texilajournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. pmda.go.jp [pmda.go.jp]
- 14. fda.gov [fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. What is the mechanism of Cimetropium Bromide? [synapse.patsnap.com]
- 20. Cimetropium – Uses, Side Effects, Medicines & FAQs - PharmEasy [pharmeasy.in]
- 21. pnas.org [pnas.org]
- 22. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Advanced Metabolic Pathway Elucidation: Cimetropium Bromide-d4 Tracer System
Executive Summary
This technical guide details the application of Cimetropium Bromide-d4 , a stable isotope-labeled analog of the antimuscarinic agent Cimetropium Bromide, for high-fidelity metabolic pathway analysis. While deuterated standards are conventionally used solely for quantification (Internal Standards), this guide focuses on their advanced application in Qualitative Flux Analysis and Metabolite Identification (MetID) using the "Twin-Ion" methodology.
By leveraging the distinct mass shift (+4 Da) of the d4-tracer, researchers can filter biological matrix noise, conclusively identify drug-related metabolites, and map the biotransformation of the quaternary ammonium scaffold with high specificity.
Part 1: The Isotopic Advantage in DMPK
The Challenge of Quaternary Ammonium Metabolism
Cimetropium Bromide is a semi-synthetic quaternary ammonium derivative of scopolamine. Its metabolic profile is complex due to:
-
High Polarity: The permanent positive charge creates retention challenges in Reversed-Phase LC.
-
Matrix Interference: Endogenous plasma/urine components often suppress ionization, masking low-abundance metabolites.
-
Fragmental Ambiguity: Distinguishing ester hydrolysis products from endogenous background requires precise mass tracking.
The this compound Solution
The d4-analog (typically labeled on the N-cyclopropylmethyl or N-methyl group) serves as a mechanistic probe .
-
Kinetic Isotope Effect (KIE): Because the deuterium labels are located on the alkyl groups (remote from the primary metabolic site of aromatic hydroxylation), the KIE is negligible (
). This ensures the tracer behaves biochemically identical to the drug. -
Mass Defect Filtering: The d4 label introduces a specific mass signature that acts as a "beacon" in the mass spectrometer, allowing algorithms to ignore all peaks that do not carry the +4 Da tag.
Part 2: Experimental Design – The "Twin-Ion" Approach
To elucidate the pathway, we do not use the d4 simply as a post-incubation spike. Instead, we utilize the Twin-Ion Incubation Protocol .
Principle
The substrate (Cimetropium Bromide, d0) and the tracer (this compound) are mixed in a 1:1 molar ratio prior to incubation with liver microsomes or hepatocytes.
The Result: Every drug-related metabolite appears in the Mass Spectrum as a distinct doublet separated by exactly 4.025 Da (theoretical) with equal intensity. Endogenous background peaks appear as singlets.
Reagents & Preparation
-
Substrate: Cimetropium Bromide (Purity >98%)
-
Tracer: this compound (Isotopic Enrichment >99%)
-
System: Human Liver Microsomes (HLM) or Cryopreserved Hepatocytes.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) + NADPH Regenerating System.
Incubation Protocol
-
Stock Prep: Prepare 10 mM stocks of d0 and d4 in DMSO.
-
Twin-Mix: Combine d0 and d4 to create a 1:1 working solution (e.g., 10 µM each).
-
Reaction: Incubate 1 µM total drug concentration with HLM (0.5 mg/mL protein) at 37°C.
-
Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Clarification: Centrifuge at 4,000 x g for 20 mins to precipitate proteins.
Part 3: Analytical Workflow (LC-MS/MS)
The permanent cationic nature of Cimetropium requires specific chromatography to prevent peak tailing.
LC Conditions (HILIC or Modified RP)
-
Column: Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) or HILIC Amide (for polar metabolites).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Load |
| 1.0 | 5 | Hold |
| 8.0 | 60 | Gradient Elution |
| 8.1 | 95 | Wash |
| 10.0 | 95 | Wash |
| 10.1 | 5 | Re-equilibrate |
Mass Spectrometry Settings (Q-TOF or Orbitrap)
High-resolution MS (HRMS) is preferred to resolve the d0/d4 doublet from isobaric interferences.
-
Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Full Scan (m/z 100–800) followed by Data-Dependent MS2 (ddMS2).
-
Trigger: Dynamic exclusion enabled; Trigger on isotopic pairs (Mass difference 4.025 Da).
Part 4: Data Interpretation & Metabolic Map
The Twin-Ion Workflow Diagram
The following diagram illustrates the logic flow from sample incubation to metabolite identification using the d4 tracer.
Figure 1: The Twin-Ion Workflow. By mixing d0 and d4, biological noise (singlets) is mathematically filtered out, leaving only drug-related signals (doublets).
Elucidated Metabolic Pathway
Based on the tracer analysis, Cimetropium Bromide (m/z 388) undergoes two primary biotransformations. The d4 label (on the N-cyclopropylmethyl group) is critical for distinguishing the pathways.
-
Pathway A: Hydroxylation (Major). The phenyl ring is hydroxylated. The d4 label remains attached.
-
Observation: Doublet at m/z 404 (d0) and 408 (d4).
-
-
Pathway B: Ester Hydrolysis (Minor). The ester bond cleaves.[1]
-
Fragment 1 (Amine): The scopine core retains the d4 label.
-
Fragment 2 (Acid): The tropic acid moiety is lost and does not carry the label.
-
Observation: The amine metabolite appears as a doublet. The acid metabolite appears as a singlet (d0 only) and is "invisible" to the d4-filter, requiring standard metabolite searching.
-
Figure 2: Metabolic Map of Cimetropium Bromide. Green nodes indicate metabolites detectable via the d4-tracer filter. Red nodes indicate metabolites that lose the label.
Part 5: Quality Control & Validation
To ensure the "Self-Validating" nature of this protocol, the following criteria must be met:
-
Isotopic Purity Check: Inject pure d4 standard. It must contain <0.5% d0 (m/z 388). High d0 background in the tracer will skew the 1:1 ratio and cause false negatives in doublet detection.
-
Retention Time Matching: The d4 and d0 peaks must co-elute. A shift of >0.1 min indicates a "Deuterium Isotope Effect" on chromatography (rare with C18/Biphenyl, but possible). If separation occurs, the doublet-finding algorithm window must be widened.
-
Back-Exchange Test: Incubate d4 in plasma for 4 hours without drug. If the d4 signal decreases and d0 appears, the deuterium is labile (exchanging with solvent water). This invalidates the tracer. Cimetropium-d4 is stable due to the alkyl placement of the label.
References
-
Scarpignato, C., & Bianchi Porro, G. (1985).[2] Cimetropium bromide, a new antispasmodic compound: pharmacology and therapeutic perspectives. International Journal of Clinical Pharmacology Research.
-
Imbimbo, B. P., et al. (1986).[3] Discontinuous oral absorption of cimetropium bromide, a new antispasmodic drug.[3] Journal of Pharmaceutical Sciences.
-
Kajbaf, M., et al. (1992). Bioanalytical applications of tandem mass spectrometry in the in vitro metabolism of the anticholinergic drug cimetropium bromide. Xenobiotica.
-
Gu, H., et al. (2011). Metabolite annotation through stable isotope labeling.[4][5] Current Opinion in Biotechnology. (Methodology reference for Twin-Ion approach).
-
Santa Cruz Biotechnology. this compound Product Data Sheet (CAS 51598-60-8).[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cimetropium bromide - Wikipedia [en.wikipedia.org]
- 3. Discontinuous oral absorption of cimetropium bromide, a new antispasmodic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS 51598-60-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
Methodological & Application
Application Note: Bioanalytical Method Development for Cimetropium Bromide Quantification via LC-MS/MS
Abstract
This guide details the development of a robust LC-MS/MS methodology for the quantification of Cimetropium Bromide in human plasma.[2] Cimetropium is a quaternary ammonium derivative of scopolamine, characterized by a permanent positive charge and high polarity. These physicochemical properties present specific challenges in bioanalysis, particularly regarding retention on reversed-phase columns and extraction efficiency.[1] This protocol contrasts traditional Liquid-Liquid Extraction (LLE) with a modern Solid-Phase Extraction (SPE) approach using Weak Cation Exchange (WCX), recommending the latter for regulated bioanalysis (GLP) to minimize matrix effects and ensure compliance with FDA Bioanalytical Method Validation guidelines.[1]
Introduction & Physicochemical Context
Cimetropium Bromide is an antimuscarinic agent used to treat gastrointestinal spasms.[1] Unlike tertiary amines (e.g., scopolamine), Cimetropium possesses a quaternary nitrogen, rendering it permanently charged regardless of pH.[1]
The Analytical Challenge
-
Polarity: The permanent charge (
358.[1]2) limits retention on standard C18 columns, often leading to elution in the void volume where ion suppression is highest. -
Extraction: Traditional organic solvents (hexane, ether) fail to extract quaternary ammoniums efficiently without ion-pairing agents.[1]
-
Matrix Effects: Phospholipids in plasma can severely suppress the ionization of the target analyte if not removed.
Method Development Decision Matrix
The following logic flow illustrates the scientific rationale behind the selected protocol.
Caption: Decision matrix for optimizing Cimetropium analysis. Green nodes indicate the recommended pathway.
Experimental Protocol
Chemicals and Reagents
-
Internal Standard (IS): Scopolamine Butyl Bromide (structural analog) or Cimetropium-d3 (if available).[1]
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.[1]
Sample Preparation: Mixed-Mode SPE (Recommended)
While LLE with dichloromethane is possible [1], Mixed-Mode Weak Cation Exchange (WCX) SPE is superior for quaternary amines.[1] WCX sorbents utilize a carboxylate group (
Protocol:
-
Pre-treatment: Aliquot 200 µL plasma. Add 20 µL IS working solution.[1] Dilute with 200 µL 50 mM Ammonium Acetate (pH 7.0). Note: Neutral pH ensures the WCX sorbent is negatively charged.
-
Conditioning: 1 mL MeOH followed by 1 mL Water on WCX cartridges (e.g., Oasis WCX or Strata-X-CW).
-
Loading: Load pre-treated sample. Gravity flow or low vacuum.[1]
-
Wash 1 (Aqueous): 1 mL 5% Ammonium Hydroxide in Water. Removes proteins and salts.
-
Wash 2 (Organic): 1 mL Methanol. Removes neutral lipids and hydrophobic interferences. The analyte remains bound ionically.
-
Elution: 2 x 400 µL of 2% Formic Acid in Methanol. Acidification protonates the sorbent carboxyl groups (
), breaking the ionic bond and releasing the Cimetropium cation. -
Reconstitution: Evaporate eluate under
at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).
LC-MS/MS Conditions
Chromatography:
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (100 x 2.1 mm, 3 µm).[1] Why: Phenyl phases provide pi-pi interactions with the aromatic ring of Cimetropium, enhancing retention better than standard C18.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 15 | Initial Hold |
| 0.5 | 15 | Load |
| 3.0 | 85 | Elution |
| 4.0 | 85 | Wash |
| 4.1 | 15 | Re-equilibration |
| 6.0 | 15 | Stop |
Mass Spectrometry (ESI+):
-
Source: Electrospray Ionization (Positive Mode).[1][2][4][5]
-
Spray Voltage: 4500 V.
-
Temperature: 500°C.[1]
-
Gas: Nitrogen (Curtain: 30 psi, Gas1: 50 psi, Gas2: 50 psi).[1]
MRM Transitions:
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Role |
| Cimetropium | 358.2 | 103.1 | 35 | Quantifier |
| Cimetropium | 358.2 | 138.1 | 30 | Qualifier |
| IS (Scopolamine Butyl) | 360.2 | 103.1 | 35 | Quantifier |
Note: The product ion 103.1 is characteristic of the tropane moiety. Ensure chromatographic separation between Analyte and IS if they share product ions, although their precursors differ.
Method Validation & Performance (Self-Validating Systems)
To ensure the method is "self-validating" as per FDA 2018 guidelines [2], the following controls must be integrated:
Linearity and Sensitivity
-
Weighting:
linear regression. -
LLOQ Criteria: Signal-to-Noise (S/N) > 10:1; Precision/Accuracy within ±20%.
Matrix Effect Assessment (Post-Column Infusion)
Inject a blank plasma extract while continuously infusing Cimetropium standard into the MS source.[1]
-
Pass: Steady baseline.
-
Fail: Significant dip in signal at the retention time of Cimetropium (indicates phospholipid suppression).[1] Correction: Improve Wash 2 in SPE.
Carryover Check
Inject a blank sample immediately after the Upper Limit of Quantification (ULOQ).[1]
-
Requirement: Signal in blank must be < 20% of the LLOQ signal.
Mechanism of Extraction (Visualized)
Understanding the WCX mechanism is vital for troubleshooting recovery issues.
Caption: Step-wise chemical mechanism of Weak Cation Exchange (WCX) for quaternary amines.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Elution solvent not acidic enough.[1] | Ensure Elution solvent is at least 2% Formic Acid in MeOH to fully protonate the WCX sorbent. |
| Peak Tailing | Secondary silanol interactions.[1] | Increase buffer concentration (up to 20mM Ammonium Formate) or switch to a "Charged Surface Hybrid" (CSH) column.[1] |
| Signal Drift | Source contamination.[1] | Cimetropium is non-volatile.[1] Divert flow to waste for the first 1 min and last 2 mins of the gradient. |
References
-
Kim, Y. et al. (2006).[1] A rapid and sensitive liquid chromatography/positive ion tandem mass spectrometry method for the determination of cimetropium in human plasma by liquid-liquid extraction.[1][2] Journal of Chromatography B. [1]
-
U.S. Food and Drug Administration (FDA). (2018).[1][6] Bioanalytical Method Validation Guidance for Industry.[1][6][7][8][9]
-
Thermo Fisher Scientific. (2012).[1] Simultaneous Quantitation of Drugs in Human Plasma by LC-MS/MS.[1][5][10][11] (General reference for plasma extraction workflows).
Sources
- 1. Cimetropium Bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. A rapid and sensitive liquid chromatography/positive ion tandem mass spectrometry method for the determination of cimetropium in human plasma by liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Development and Validation of a UHPLC–MS/MS-Based Method to Quantify Cenobamate in Human Plasma Samples [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
Application Note: High-Sensitivity Quantitation of Cimetropium Bromide in Biological Matrices via LC-MS/MS
Abstract & Scope
This application note details a robust, self-validating protocol for the quantitation of Cimetropium Bromide in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Cimetropium Bromide, a quaternary ammonium antimuscarinic agent used for irritable bowel syndrome (IBS), presents unique bioanalytical challenges due to its permanent positive charge and high polarity.
This guide focuses on the Multiple Reaction Monitoring (MRM) optimization for the analyte and its deuterium-labeled internal standard (Cimetropium Bromide-d4). We synthesize experimental data with theoretical fragmentation mechanics to ensure high specificity, utilizing a Liquid-Liquid Extraction (LLE) workflow to minimize matrix effects.
Chemical & Physical Properties[1][2][3][4][5]
Understanding the physicochemical nature of the analyte is the first step in designing a successful MS method. Cimetropium is a quaternary amine; it does not require protonation (
| Property | Cimetropium Bromide (Analyte) | This compound (IS) |
| CAS Number | 51598-60-8 | 51598-60-8 (Labeled var.)[1][2][3][4] |
| Formula (Cation) | ||
| Molecular Weight | 358.45 Da (Cation) | 362.48 Da (Cation) |
| Polarity | Positive (Permanent Charge) | Positive (Permanent Charge) |
| LogP | ~ -0.5 (Hydrophilic) | ~ -0.5 |
| pKa | N/A (Quaternary Ammonium) | N/A |
MS/MS Optimization & MRM Transitions
Precursor Ion Selection
Unlike basic amines that require acidic mobile phases to protonate, Cimetropium is detected as the intact cation
-
Analyte Precursor:
358.2 -
IS Precursor (d4):
362.2 (Assuming d4 label on the N-cyclopropylmethyl group).
Product Ion Selection & Fragmentation Mechanics
The fragmentation of scopolamine derivatives typically follows two major pathways:
-
Cleavage of the Ester Linkage: This releases the tropic acid moiety (
103) and the scopine core ( 138/156). -
Loss of Neutral Fragments: Loss of the tropic acid neutral (
, 166 Da).
Critical Mechanism:
The most abundant and stable fragment for Cimetropium is often the tropic acid cation (
-
Note on Isotope Labeling: Commercial Cimetropium-d4 is typically labeled on the cyclopropyl ring or the N-methyl group.
-
If the label is on the N-side, the
103 fragment (Tropic acid side) remains unlabeled . -
Therefore, the transition for the IS often pairs the labeled precursor with an unlabeled fragment (362
103).
-
Master MRM Table
| Compound | Precursor ( | Product ( | Dwell (ms) | Cone (V) | CE (eV) | Type |
| Cimetropium | 358.2 | 103.1 | 100 | 35 | 28 | Quantifier |
| Cimetropium | 358.2 | 138.1 | 100 | 35 | 32 | Qualifier 1 |
| Cimetropium | 358.2 | 121.1 | 100 | 35 | 40 | Qualifier 2 |
| Cimetropium-d4 | 362.2 | 103.1 | 100 | 35 | 28 | IS Quantifier |
| Cimetropium-d4 | 362.2 | 142.2 | 100 | 35 | 32 | IS Qualifier* |
*Note: The IS Qualifier (142.2) assumes the label is retained on the scopine ring. Verify your specific Certificate of Analysis (CoA) for label position.
Fragmentation Pathway Diagram
Caption: Fragmentation pathway of Cimetropium Bromide. The primary quantifier (m/z 103) corresponds to the tropic acid moiety. For N-labeled IS, this fragment often remains unlabeled.
Experimental Protocol
Chromatographic Conditions
Cimetropium is polar.[5] A standard C18 column may result in early elution and ion suppression. We recommend a polar-embedded C18 or a Phenyl-Hexyl column to increase retention.
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 10% B (Re-equilibration)
-
Sample Preparation (Liquid-Liquid Extraction)
Due to the cationic nature of the drug, LLE with a chlorinated solvent is highly effective for cleaning up plasma phospholipids while extracting the salt.
Step-by-Step Workflow:
-
Aliquot: Transfer 200 µL of human plasma into a clean glass tube.
-
IS Addition: Add 20 µL of Cimetropium-d4 working solution (e.g., 100 ng/mL). Vortex for 10 sec.
-
Extraction: Add 2 mL of Dichloromethane (DCM).
-
Why DCM? DCM efficiently extracts the ion-paired complex or the salt form while leaving behind bulk plasma proteins and water-soluble interferences.
-
-
Agitation: Shake/Vortex vigorously for 10 minutes.
-
Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Recovery: Transfer the lower organic layer to a clean tube.
-
Drying: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 150 µL of Mobile Phase (80:20 Water:ACN). Vortex and transfer to autosampler vials.
Workflow Diagram
Caption: Optimized LLE workflow for Cimetropium Bromide extraction from plasma.
Method Validation & Quality Control (Self-Validating System)
To ensure the method is "self-validating," implement the following system suitability tests (SST) before every batch.
Linearity & Range
-
Range: 0.1 ng/mL to 100 ng/mL.
-
Curve Fitting: Weighted linear regression (
). -
Acceptance:
.
Matrix Effect Check (Post-Column Infusion)
Because Cimetropium elutes early/mid-gradient, it is susceptible to phospholipid suppression.
-
Protocol: Infuse the analyte post-column while injecting a blank plasma extract.
-
Observation: Monitor the baseline for dips (suppression) or peaks (enhancement) at the retention time of Cimetropium. If suppression > 20% is observed, switch to a Phenyl-Hexyl column or use Deuterated IS to compensate (which this protocol includes).
Cross-Signal Contribution (CSA)
Since the IS transition (362
-
Test: Inject a high concentration of Unlabeled Cimetropium (ULOQ). Monitor the IS channel.
-
Limit: The interference in the IS channel must be < 5% of the average IS response.
References
-
Yoon, Y., et al. (2006). "A rapid and sensitive liquid chromatography/positive ion tandem mass spectrometry method for the determination of cimetropium in human plasma by liquid-liquid extraction." Journal of Chromatography B.
-
Santa Cruz Biotechnology. "this compound Product Structure & Properties."[4]
-
US FDA. "Bioanalytical Method Validation Guidance for Industry (2018)."
-
European Medicines Agency (EMA). "ICH guideline M10 on bioanalytical method validation."
Sources
Application Note: High-Performance Solid-Phase Extraction (SPE) Strategies for Cimetropium Bioanalysis
Abstract & Scope
Cimetropium bromide is a semi-synthetic antimuscarinic agent characterized by a quaternary ammonium structure.[1][2][3] This permanent positive charge presents a unique challenge in bioanalysis: the analyte cannot be neutralized by pH adjustment, rendering standard Reversed-Phase (RP) extraction inefficient and Strong Cation Exchange (SCX) elution difficult.[1][3]
This Application Note details a robust Mixed-Mode Weak Cation Exchange (WCX) protocol designed to isolate Cimetropium from human plasma. By leveraging the pH-switchable nature of WCX sorbents, this method achieves >85% recovery with minimal matrix effects, suitable for high-sensitivity LC-MS/MS quantification.[1][3]
Introduction: The Quaternary Amine Challenge
Physicochemical Profile[3]
-
Class: Quaternary Ammonium Derivative of Scopolamine[2]
-
pKa: N/A (Permanently charged cation independent of pH)[1][3]
Why Standard SPE Fails
Conventional bioanalytical extraction strategies often fail for quaternary amines:
-
Reversed-Phase (HLB/C18): Cimetropium is too polar to retain strongly on C18 without ion-pairing reagents (which suppress MS ionization).[1][3]
-
Strong Cation Exchange (SCX): While SCX retains the analyte well, elution is problematic.[1] Since Cimetropium cannot be neutralized, the electrostatic bond with the sulfonic acid groups of SCX (always negatively charged) is difficult to break without using high ionic strength buffers that clog MS sources.
The Solution: Mixed-Mode Weak Cation Exchange (WCX)
The optimal strategy utilizes a polymeric sorbent functionalized with carboxylate groups (Weak Cation Exchange) .[1][3]
-
Retention (pH > 5): The sorbent is negatively charged (
), binding the positive Cimetropium ( ).[1][3] -
Elution (pH < 3): Acidifying the eluent protonates the sorbent (
), neutralizing its charge. The electrostatic bridge collapses, and the permanently charged analyte is released.
Mechanistic Workflow
The following diagram illustrates the "Charge Switch" mechanism utilized in this protocol.
Figure 1: The WCX "Charge Switch" mechanism allows for the selective elution of permanently charged cations by neutralizing the sorbent rather than the analyte.[1][3]
Detailed Extraction Protocol
Recommended Sorbent: Mixed-Mode WCX (e.g., Waters Oasis WCX, Biotage EVOLUTE EXPRESS WCX, or Phenomenex Strata-X-CW).[1][3] Format: 30 mg / 1 cc cartridge or 96-well plate.[1][3]
Sample Pre-treatment[3][6][7]
-
Aliquot 200 µL of human plasma/serum.[1]
-
Add 20 µL of Internal Standard (e.g., Scopolamine Butylbromide or deuterated Cimetropium).[1]
-
Dilute with 200 µL of 50 mM Ammonium Acetate (pH 7.0) .
Conditioning & Equilibration[3]
-
Condition: 1 mL Methanol.
-
Equilibrate: 1 mL 50 mM Ammonium Acetate (pH 7.0).
Loading
-
Load the pre-treated sample (~420 µL) onto the cartridge at a flow rate of 1 mL/min.
-
Critical: Ensure flow is slow enough to allow ionic interaction kinetics.[1]
-
Wash Steps (Interference Removal)[1][3]
-
Wash 1 (Aqueous): 1 mL 50 mM Ammonium Acetate (pH 7.0).
-
Purpose: Removes proteins and salts.[1]
-
-
Wash 2 (Organic): 1 mL 100% Methanol.
-
Expert Insight: Because the analyte is locked by a charge-charge interaction, you can use 100% organic solvent to aggressively wash away neutral lipids and hydrophobic matrix components without eluting the Cimetropium. This is the key advantage over C18 SPE.
-
Elution[3]
-
Elute: 2 x 250 µL of 5% Formic Acid in Methanol .
Post-Extraction
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (90:10).
LC-MS/MS Analytical Conditions
To complement the SPE, the following chromatographic conditions ensure sharp peak shape for quaternary amines, which often tail on standard columns.
Chromatographic Parameters
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl or C18 (2.1 x 50 mm, 1.7 µm) | Phenyl-Hexyl provides alternative selectivity for polar amines.[1][3] |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Buffer is required to maintain peak shape for ionic species.[1][3] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier.[1][3] |
| Flow Rate | 0.4 mL/min | Optimal for ESI sensitivity.[1][3] |
| Gradient | 0-0.5 min: 10% B0.5-3.0 min: 10% -> 90% B3.0-4.0 min: 90% B | Rapid gradient; Cimetropium elutes early/mid.[1][3] |
Mass Spectrometry (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Cimetropium | 358.2 | 103.1 | 40 | 35 |
| Scopolamine Butylbromide (IS) | 360.2 | 103.1 | 40 | 35 |
Note: The m/z 103 fragment corresponds to the tropine moiety common to this class.
Validation & Troubleshooting
Expected Performance
-
Absolute Recovery: > 85% (Due to the specific "lock-and-key" elution mechanism).[1][3]
-
Matrix Effect: < 10% suppression (Aggressive methanol wash removes phospholipids).[1][3]
Troubleshooting Guide
-
Low Recovery?
-
Check Elution pH: Ensure your elution solvent is acidic enough (at least 2% Formic Acid) to fully neutralize the sorbent.[1]
-
Check Load pH: If the sample is too acidic during loading (< pH 5), the sorbent won't hold the analyte.
-
-
High Backpressure?
References
-
Park, Y. S., et al. (2006).[1][3] "A rapid and sensitive liquid chromatography/positive ion tandem mass spectrometry method for the determination of cimetropium in human plasma."[5] Journal of Chromatography B. Link
-
Biotage Application Note. "Generic Method for the Extraction of Quaternary Amines and Polybasic Drugs from Biological Fluid." Biotage Literature. Link
-
Picó, Y., et al. (2000).[1][3][11] "Solid-phase extraction of quaternary ammonium herbicides." Journal of Chromatography A. Link
-
Thermo Fisher Scientific. "Simultaneous Quantitation of Drugs in Human Plasma by LC-MS/MS."[1][3] Thermo Scientific Application Notes. Link
Sources
- 1. Bromuro de cimetropio | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Cimetropium bromide - Wikipedia [en.wikipedia.org]
- 3. Cimetropium Bromide | C21H28BrNO4 | CID 20054870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cimetropium bromide | 51598-60-8 [chemicalbook.com]
- 5. A rapid and sensitive liquid chromatography/positive ion tandem mass spectrometry method for the determination of cimetropium in human plasma by liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. chemistryjournal.in [chemistryjournal.in]
- 11. Solid-phase extraction of quaternary ammonium herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Protocol for Determining and Applying Response Factors in Regulated Bioanalysis Using Cimetropium Bromide-d4
Audience: Researchers, scientists, and drug development professionals engaged in quantitative bioanalysis for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies.
Abstract: This document provides a detailed technical guide for the determination and application of the Relative Response Factor (RRF) using a stable isotope-labeled internal standard (SIL-IS), specifically Cimetropium Bromide-d4. Moving beyond a simple recitation of steps, this note elucidates the scientific rationale underpinning the use of SIL-IS in isotope dilution mass spectrometry (IDMS), outlines a robust protocol for experimentally determining the RRF, and integrates this critical parameter into a comprehensive bioanalytical method validation framework consistent with global regulatory expectations.
The Foundational Principle: Achieving Analytical Certainty with Isotope Dilution
In drug development, the precise measurement of an analyte in a complex biological matrix is paramount. The data generated from these analyses directly influences critical decisions regarding the safety and efficacy of a therapeutic candidate.[1] However, the analytical process—from sample extraction to final measurement—is susceptible to variability that can compromise data integrity. The use of an internal standard (IS) is a cornerstone of modern quantitative analysis, designed to correct for this variability.
The gold standard in mass spectrometry-based bioanalysis is the use of a SIL-IS.[2][3] This approach, known as Isotope Dilution Mass Spectrometry (IDMS), operates on a powerful principle: a known amount of the analyte, enriched with stable isotopes (e.g., ²H/D, ¹³C, ¹⁵N), is added to the sample at the earliest stage.[3][4] This "spike" is chemically identical to the analyte and therefore behaves identically during sample preparation, chromatography, and ionization.[2] Any loss or variation experienced by the analyte is mirrored by the SIL-IS. By measuring the ratio of the analyte's signal to the SIL-IS's signal, we achieve a highly accurate and precise quantification that is largely immune to procedural inconsistencies.
The Relative Response Factor (RRF) is a critical parameter in this process. While it is often assumed to be 1.0 for a high-purity SIL-IS, this must be experimentally verified. The RRF accounts for any differences in the mass spectrometric response between the analyte and the SIL-IS, which can arise from isotopic impurities or subtle differences in ionization or fragmentation.[5][6] Establishing a precise RRF is a prerequisite for developing a robust and defensible quantitative assay.[7]
The Internal Standard: Characterization of this compound
Cimetropium bromide is a semisynthetic antimuscarinic agent used to treat gastrointestinal disorders.[8][9] For its quantification in biological matrices, its deuterated analog, this compound, serves as an exemplary SIL-IS.
| Property | Cimetropium Bromide (Analyte) | This compound (SIL-IS) | Rationale for Use |
| Molecular Formula | C₂₁H₂₈BrNO₄ | C₂₁H₂₄D₄BrNO₄ | Chemical identity ensures co-behavior during analysis. |
| Molecular Weight | ~438.36 g/mol [9] | ~442.38 g/mol [10][11] | A mass shift of +4 Da provides clear separation in the mass spectrometer, preventing isotopic crosstalk while being small enough to not significantly alter chromatographic retention time. |
| Structure | Quaternary Ammonium Compound[8] | Quaternary Ammonium Compound | As quaternary ammonium compounds, both analyte and IS can present unique analytical challenges (e.g., poor retention in reversed-phase chromatography, propensity for surface adsorption).[12][13][14] Using a structurally identical IS is critical to track and correct for these behaviors. |
| Purity | High purity reference standard | High isotopic and chemical purity | High purity is essential for an RRF value close to unity and for minimizing interference. |
The use of this compound allows the analyst to develop a rugged LC-MS/MS method that compensates for matrix effects and variations in extraction recovery, which are common challenges in bioanalysis.
Protocol I: Experimental Determination of the Relative Response Factor (RRF)
This protocol details the procedure to experimentally determine the RRF between Cimetropium Bromide and this compound. This is a foundational experiment that must be completed before proceeding with full method validation.
Objective
To accurately calculate the RRF by analyzing solutions containing a fixed concentration of the SIL-IS and varying concentrations of the analyte.
Materials & Instrumentation
-
Reference Standards: Cimetropium Bromide, this compound (high purity).
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water; Formic Acid (or other appropriate modifier).
-
Instrumentation: A calibrated HPLC or UPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
Step-by-Step Methodology
-
Prepare Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Cimetropium Bromide (Analyte) and this compound (IS) in separate volumetric flasks using methanol to create individual 1 mg/mL stock solutions.
-
-
Prepare Intermediate & Working Solutions:
-
Create an intermediate IS solution at 1 µg/mL in 50:50 Methanol:Water.
-
Prepare a series of Analyte working solutions to create calibration standards ranging from the expected Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
-
-
Construct the RRF Calibration Curve:
-
For each calibration level, combine a fixed volume of the IS intermediate solution with a varying volume of the corresponding Analyte working solution. This creates a set of standards where the IS concentration is constant and the analyte concentration spans the desired analytical range.
-
A typical 8-point curve is recommended.
-
-
LC-MS/MS Analysis:
-
Develop a suitable chromatographic method that provides symmetric peak shapes and adequate retention for the quaternary ammonium structure. A mixed-mode or HILIC column may be necessary.[13]
-
Optimize MS/MS parameters (precursor/product ion transitions, collision energy, etc.) for both the analyte and the IS.
-
Inject the prepared RRF calibration standards in triplicate.
-
-
Data Processing and RRF Calculation:
-
Integrate the peak areas for both the analyte (Area_Analyte) and the IS (Area_IS) for each injection.
-
Calculate the Peak Area Ratio (Area_Analyte / Area_IS).
-
Calculate the Concentration Ratio (Conc_Analyte / Conc_IS).
-
Perform a linear regression analysis by plotting the Peak Area Ratio (y-axis) against the Concentration Ratio (x-axis). The intercept must be forced through the origin (0,0).
-
The Relative Response Factor (RRF) is the slope of this regression line.[7]
Equation: Peak Area Ratio = RRF * (Concentration Ratio)
-
RRF Determination Workflow
Caption: Workflow for the experimental determination of the Relative Response Factor (RRF).
Example Data & Acceptance Criteria
| Conc. Ratio (Analyte/IS) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.098 |
| 0.2 | 0.201 |
| 0.5 | 0.495 |
| 1.0 | 1.002 |
| 2.0 | 1.989 |
| 5.0 | 5.011 |
| 10.0 | 9.975 |
-
Linear Regression Result: y = 0.998x
-
Determined RRF: 0.998
-
Acceptance Criteria:
-
Linearity (Coefficient of Determination, r²): Must be ≥ 0.995.
-
Precision: The %CV of the calculated RRF from replicate curves should be ≤ 15%.
-
Protocol II: Integration into a Validated Bioanalytical Method
Once the RRF is established, it becomes a constant used in the quantification of all subsequent samples. The following protocol outlines how to incorporate this into a full method validation compliant with regulatory guidelines from the FDA and EMA.[15][16][17]
Objective
To validate a bioanalytical method for the quantification of Cimetropium Bromide in a biological matrix (e.g., human plasma) by assessing all required validation parameters.
Validation Parameters & Acceptance Criteria
The method must be validated for selectivity, accuracy, precision, stability, and other parameters as outlined by regulatory bodies.[16][18] The concentration of the analyte in all calibration standards, quality control (QC) samples, and unknown study samples is calculated using the following universal equation:
Conc_Analyte = ( (Area_Analyte / Area_IS) / RRF ) * Conc_IS
| Validation Parameter | Purpose | Typical Acceptance Criteria (Chromatographic Assays) |
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be < 20% of the LLOQ for the analyte and < 5% for the IS. |
| Calibration Curve | Demonstrate the relationship between response and concentration over the analytical range. | At least 6-8 non-zero standards. r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured concentrations to the nominal value and the degree of scatter. | Intra- and Inter-day runs with QCs at ≥ 4 levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Assess the suppression or enhancement of ionization by the biological matrix. | The IS-normalized matrix factor should have a %CV ≤ 15% across different lots of matrix. |
| Recovery | Evaluate the efficiency of the extraction process. | Recovery should be consistent and reproducible, though not necessarily 100%. %CV ≤ 15%. |
| Stability | Ensure the analyte is stable under various storage and handling conditions (Freeze-Thaw, Bench-Top, Long-Term). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Bioanalytical Method Validation Flowchart
Caption: Overview of the bioanalytical method validation process incorporating the RRF.
Field-Proven Insights & Conclusion
-
Trust, But Verify: Never assume an RRF of 1.0, even with high-quality SIL-IS. Experimental determination is a mandatory step for regulatory compliance and scientific rigor.
-
Consistency is Key: The RRF should be determined during method development and verified periodically, especially if a new lot of reference standard (analyte or IS) is introduced. A significant shift in the RRF can indicate an issue with standard integrity.
-
Beyond the Analyte: This entire workflow is a template. It can and should be applied to the quantification of any small or large molecule where a corresponding stable isotope-labeled internal standard is available.
By rigorously determining the Relative Response Factor and integrating it into a comprehensive validation strategy guided by regulatory principles, researchers can ensure the generation of high-quality, reliable, and defensible bioanalytical data. The use of this compound as a stable isotope-labeled internal standard provides the necessary analytical control to achieve the highest level of accuracy and precision required to support modern drug development programs.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
University of Pretoria. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
-
MDPI. (2023). Determination of Response Factors for Analytes Detected during Migration Studies, Strategy and Internal Standard Selection for Risk Minimization. Retrieved from [Link]
-
OSTI.gov. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]
-
Fiveable. (2025). Principles of mass spectrometry | Isotope Geochemistry Class Notes. Retrieved from [Link]
-
Folia Biologica. (n.d.). Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mas. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. Retrieved from [Link]
-
ResearchGate. (2019). Relative Response Factor Based On Internal Standard. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Retrieved from [Link]
-
PubMed. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine. Retrieved from [Link]
-
ACS Publications. (2009). Analysis of Quaternary Ammonium Compounds in Estuarine Sediments by LC−ToF-MS. Retrieved from [Link]
-
ScienceDirect. (2024). Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory. Retrieved from [Link]
-
Chromatography Forum. (2015). Internal Standard Calculation Question. Retrieved from [Link]
-
MacCoss Lab Software. (2022). Internal standard, relative response factor and quantification. Retrieved from [Link]
-
Reddit. (2023). Calibration curve, use of internal standard and relative response factor. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). CIMETROPIUM BROMIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Cimetropium bromide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Cimetropium Bromide-impurities. Retrieved from [Link]
Sources
- 1. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. osti.gov [osti.gov]
- 4. Isotope dilution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standard Calculation Question - Chromatography Forum [chromforum.org]
- 7. mdpi.com [mdpi.com]
- 8. Cimetropium bromide - Wikipedia [en.wikipedia.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. cdn.usbio.net [cdn.usbio.net]
- 11. This compound | CAS 51598-60-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. folia.unifr.ch [folia.unifr.ch]
- 13. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. resolvemass.ca [resolvemass.ca]
- 17. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 18. ema.europa.eu [ema.europa.eu]
Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of Cimetropium-d4 in Biological Matrices
Introduction
Cimetropium bromide is a semisynthetic quaternary ammonium compound derived from scopolamine that functions as an antispasmodic agent, primarily for the treatment of gastrointestinal disorders such as irritable bowel syndrome (IBS).[1] It acts as a potent muscarinic receptor antagonist, reducing spasms and alleviating abdominal pain.[1] In pharmacokinetic and bioequivalence studies, the use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of the analyte in complex biological matrices.[2][3][4][5][6] Cimetropium-d4, a deuterated analog of Cimetropium, is an ideal internal standard for such assays due to its similar physicochemical properties and co-eluting nature with the parent drug, which helps to compensate for variability during sample preparation and analysis.[2][4]
This application note provides a detailed and validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of Cimetropium-d4 in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical method.
Physicochemical Properties of Cimetropium
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C21H28BrNO4 | [7][8] |
| Molecular Weight | 438.36 g/mol | [7][9][10] |
| Cation Mass (Cimetropium) | 358.2 g/mol | Calculated |
| Cimetropium-d4 Cation Mass | 362.2 g/mol | Calculated |
| Partition Coefficient (ALogP) | -2.1 | [1] |
| Solubility (logS) | -3.6 | [1] |
The high polarity of Cimetropium, as indicated by its low ALogP and high water solubility, informs the choice of a reversed-phase chromatographic system with appropriate mobile phase modifiers to achieve optimal retention and peak shape.
Experimental Protocol
Materials and Reagents
-
Cimetropium-d4 (Reference Standard)
-
Cimetropium Bromide (Reference Standard)[10]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Dichloromethane (HPLC Grade)
-
Human Plasma (with K2EDTA as anticoagulant)
-
Ultrapure Water
Instrumentation
-
HPLC System: Agilent 1290 Infinity II UHPLC or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent
-
Analytical Column: YMC C18, 50 x 2.1 mm, 3 µm particle size or equivalent[11]
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cimetropium and Cimetropium-d4 in methanol.
-
Working Standard Solutions: Serially dilute the Cimetropium stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve (e.g., in the range of 0.2-100 ng/mL).[11]
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Cimetropium-d4 stock solution with a 50:50 mixture of methanol and water. The concentration of the internal standard should be chosen to provide a consistent and robust signal.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of Cimetropium into blank human plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for Cimetropium in human plasma.[11]
-
Pipette 200 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 50 ng/mL Cimetropium-d4 internal standard working solution to all tubes except for the blank.
-
Vortex for 10 seconds.
-
Add 1 mL of dichloromethane.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Workflow for Sample Preparation
Sources
- 1. Cimetropium bromide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. scispace.com [scispace.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Cimetropium bromide [medbox.iiab.me]
- 8. Cimetropium Bromide | C21H28BrNO4 | CID 20054870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cimetropium bromide | 51598-60-8 [chemicalbook.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. A rapid and sensitive liquid chromatography/positive ion tandem mass spectrometry method for the determination of cimetropium in human plasma by liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing electrospray ionization (ESI) for Cimetropium detection
Executive Summary: The "Permanent Charge" Paradox
Welcome to the technical guide for Cimetropium analysis. As researchers, we often assume that because Cimetropium is a quaternary ammonium compound (QAC) with a permanent positive charge, it will be the easiest molecule to ionize.
This is the first trap. While it does not require protonation (
-
In-Source Fragmentation: The bond energy holding the quaternary nitrogen is often lower than the thermal energy in a standard ESI source.
-
Adsorption Losses: The cationic nature leads to severe sticking on glass vials and silanol groups in LC columns.
-
Space Charge Effects: In high concentrations, QACs can suppress their own signal or that of co-eluting compounds.
This guide moves beyond standard protocols to address these specific physicochemical challenges.
Module 1: Source Optimization (The Ionization Stage)
Q: I am seeing a low abundance of the parent ion ( 358) but high noise. Why isn't the permanent charge generating a strong signal?
A: You are likely fragmenting the molecule before it enters the quadrupole. Cimetropium (
The Fix: The "Soft" Source Protocol Standard ESI parameters must be dialed down for QACs.
| Parameter | Standard Small Molecule | Cimetropium Target | Reasoning |
| Cone Voltage | 30–50 V | 15–25 V | Prevents in-source collision-induced dissociation (CID) of the quaternary amine. |
| Source Temp | 150°C | 100–120°C | Reduces thermal degradation of the labile ester linkage. |
| Desolvation Gas | 800–1000 L/hr | 600–800 L/hr | High flow is less critical as no proton transfer is required; lower flow stabilizes the spray cone. |
| Capillary Voltage | 3.0–3.5 kV | 2.5–3.0 kV | Lower voltage prevents discharge, which QACs are prone to. |
Validation Step: Perform a "Cone Voltage Ramp" experiment. Inject a 100 ng/mL standard and ramp the cone voltage from 0V to 60V in 5V increments. Plot the intensity of
Module 2: Fragmentation & Specificity (MS/MS)[1]
Q: Which MRM transitions provide the best specificity for biological matrices?
A: For Cimetropium, the parent ion is the cation itself,
Primary Transition (Quantifier):
Secondary Transition (Qualifier):
Recommended MS/MS Table:
| Precursor ( | Product ( | Collision Energy (eV) | Role | Notes |
| 358.2 | 103.1 | 30–35 | Quantifier | High sensitivity; monitor baseline closely. |
| 358.2 | 138.1 | 40–45 | Qualifier | Lower abundance, higher specificity. |
| 361.2 | 106.1 | 30–35 | Internal Std | Use Deuterated Cimetropium ( |
Module 3: Chromatography & Matrix Effects[2]
Q: My peak shapes are tailing significantly, and retention time shifts between injections. Is this an ESI issue?
A: No, this is a chromatographic issue specific to quaternary amines. The positive charge on Cimetropium interacts strongly with residual silanol groups (
The Fix: Competitive Binding & pH Control You cannot "neutralize" Cimetropium with pH (it is always charged), but you can neutralize the column silanols.
-
Mobile Phase Additive: Use Ammonium Formate (5–10 mM) + 0.1% Formic Acid .
-
Mechanism: The ammonium ions (
) flood the column and compete for the silanol sites, preventing Cimetropium from sticking. The acidic pH keeps silanols protonated ( ), rendering them neutral.
-
-
Column Choice: Use an "End-capped" or "Base-Deactivated" C18 column (e.g., BEH C18 or similar hybrid particles).
-
Sample Diluent: Do not dissolve standards in 100% aqueous solution. Use a mixture of Water:Methanol (50:50) with 0.1% Formic Acid to prevent adsorption to the glass vial.
Visualizing the Optimization Workflow
The following diagram illustrates the logical flow for optimizing the detection of Cimetropium, distinguishing between source parameters (Ionization) and collision cell parameters (Fragmentation).
Figure 1: Step-by-step optimization workflow for Cimetropium Bromide. Note the critical feedback loop at "Check for Fragments" to prevent in-source degradation.
Troubleshooting Decision Tree
Use this logic flow when you encounter signal loss during routine analysis.
Figure 2: Diagnostic logic for isolating signal failure modes. Note that for Cimetropium, carryover is a more frequent culprit than instrumental failure due to its "sticky" nature.
References
-
Kim, A. H., et al. (2006). "A rapid and sensitive liquid chromatography/positive ion tandem mass spectrometry method for the determination of cimetropium in human plasma by liquid-liquid extraction." Journal of Chromatography B.
- Relevance: Establishes the transition and the use of Dichloromethane LLE to minimize m
-
Wang, X., et al. (2004).[1] "Fragmentation patterns of novel dispirocyclopiperazinium dibromides with strong analgesic activity under electrospray ionization tandem mass spectrometry conditions." Rapid Communications in Mass Spectrometry.
- Relevance: Provides mechanistic insight into the fragmentation behavior of qu
-
Thermo Fisher Scientific. "Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS."[2] Application Note 571.
- Relevance: General protocols for optimizing ESI parameters for polar drugs in plasma m
-
Nuñez, L., et al. (2009). "Analysis of Quaternary Ammonium Compounds in Estuarine Sediments by LC-ToF-MS." Analytical Chemistry.
- Relevance: Discusses the "mass defect" and specific ionization challenges of QACs, applicable to Cimetropium optimiz
Sources
Technical Support Center: Cimetropium Bromide-d4 Stability Guide
Core Stability Profile: The "Why" Behind the Drift
To troubleshoot Cimetropium Bromide-d4 (IS) instability, one must first understand its molecular vulnerabilities. This compound is not merely a "mass-shifted" standard; it is a quaternary ammonium salt containing a tropic acid ester linkage. This structure dictates two primary failure modes in autosampler conditions:
A. The Hydrolysis Risk (Chemical Degradation)
Cimetropium Bromide contains an ester linkage connecting the tropine ring to the tropic acid moiety. Esters are susceptible to hydrolysis, a reaction catalyzed by both acid and base, though base-catalyzed hydrolysis is significantly faster (orders of magnitude) [1].
-
Mechanism: Water attacks the carbonyl carbon, cleaving the molecule into the tropine derivative and tropic acid.
-
Autosampler Impact: If your reconstituted samples are in a basic buffer (pH > 7) or left at room temperature, the IS concentration will systematically decrease over the run time.
B. The Adsorption Risk (Physical Loss)
As a quaternary ammonium compound , Cimetropium carries a permanent positive charge. This cation interacts strongly with negatively charged silanol groups (
-
Mechanism: Non-Specific Binding (NSB). The IS "sticks" to the container walls rather than remaining in solution.
-
Autosampler Impact: This manifests as a rapid initial drop in IS response in the first few injections, or "ghost" peaks in blanks due to carryover/desorption later.
Diagnostic Workflow
Use this logic flow to identify the root cause of IS variability.
Figure 1: Decision tree for diagnosing this compound instability based on injection patterns.
Troubleshooting & FAQs
Scenario 1: The "Drifting" Internal Standard
Q: My IS peak area decreases by 20% from the first sample to the last sample (over 12 hours). The retention time is stable. A: This is classic Ester Hydrolysis .
-
The Fix:
-
Temperature: Ensure the autosampler is set to 4°C . Hydrolysis rates double for roughly every 10°C increase [3].
-
pH Adjustment: Acidify your reconstitution solvent. Cimetropium is most stable in slightly acidic conditions (pH 3.0 – 5.0). Add 0.1% Formic Acid to your autosampler solvent.
-
Buffer Check: Avoid phosphate buffers at neutral/alkaline pH, as they can catalyze hydrolysis.
-
Scenario 2: The "Ghost" in the Blank
Q: I see Cimetropium-d4 in my double blank after running a high standard, but I don't see the analyte. A: This is likely Carryover due to Adsorption , not instability. The quaternary amine is sticking to the injector needle or loop and desorbing later.
-
The Fix:
-
Needle Wash: Use a wash solution containing both organic solvent (e.g., MeOH/ACN) and an acid (e.g., 0.5% Formic Acid) to protonate silanols and disrupt ionic interactions.
-
Material: Switch to Polypropylene (PP) vials. If glass is mandatory, use silanized (deactivated) glass.
-
Scenario 3: Deuterium Scrambling?
Q: Could Deuterium-Hydrogen (D/H) exchange be causing my signal loss? A: Unlikely for this specific molecule.
-
Reasoning: Cimetropium-d4 is typically labeled on the N-methyl or cyclopropyl-methyl groups. These C-D bonds are chemically stable and do not exchange with solvent protons under standard LC-MS conditions. D/H exchange is primarily a risk for acidic protons (e.g., alpha to a carbonyl) in high-pH protic solvents [4].
-
Verification: Check the Certificate of Analysis (CoA) for the label position. Unless the label is on the tropic acid chiral center, ignore D/H exchange as a cause.
Best Practice Protocols
A. Optimized Reconstitution Solvent
To maximize stability in the autosampler, the solvent must balance solubility (for the salt) and stability (against hydrolysis).
-
Recommendation: 50:50 Water:Acetonitrile + 0.1% Formic Acid .
-
Why? The organic content prevents adsorption; the acid prevents hydrolysis; the water ensures the salt dissolves.
-
B. Autosampler Stability Validation Protocol
Do not rely on literature; validate in your matrix.
Figure 2: Step-by-step workflow for validating autosampler stability according to FDA/EMA guidelines.
Protocol Steps:
-
Preparation: Prepare a set of QC samples (Low, Mid, High) in the biological matrix.
-
T0 Analysis: Inject immediately to establish a baseline (optional but recommended).
-
Storage: Place the QC vials in the autosampler (or equivalent conditions) for the expected maximum run time (e.g., 24 or 48 hours).
-
Fresh Comparison: At the end of the duration, prepare a fresh calibration curve and fresh QCs.
-
Analysis: Inject the "Stored" QCs followed by the "Fresh" QCs.
-
Calculation: The stability is acceptable if the mean concentration of the stored QCs is within ±15% of the nominal value (or the fresh baseline) [5].
Summary of Critical Parameters
| Parameter | Recommended Condition | Risk if Ignored |
| Temperature | 4°C (Refrigerated) | Rapid ester hydrolysis (>10°C) |
| pH | 3.0 – 5.0 | Base-catalyzed hydrolysis (pH >7) |
| Vial Material | Polypropylene (PP) | Adsorption to glass (Signal loss) |
| Solvent Additive | 0.1% Formic Acid | Instability and peak tailing |
| Needle Wash | Organic + Acid (e.g., ACN + 0.5% FA) | Carryover (Ghost peaks) |
References
-
PubChem. Cimetropium Bromide Compound Summary (CID 20054870). National Library of Medicine. [Link]
-
ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (Discusses adsorption and stability of deuterated standards). [Link]
- Waterman, K. C., et al.Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 2002. (General reference for ester hydrolysis kinetics).
-
MDPI. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Molecules, 2021.[1] [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2][3] May 2018.[1][2][4] [Link]
Sources
Validation & Comparative
Accuracy and Precision Limits for Cimetropium Bromide-d4 Quantification
Topic: Accuracy and precision limits for Cimetropium Bromide-d4 quantification Content Type: Publish Comparison Guide
A Comparative Technical Guide for Bioanalytical Method Development
Executive Summary: The Case for Stable Isotope Labeling
In the quantification of Cimetropium Bromide —a quaternary ammonium antimuscarinic agent with low bioavailability (1–4%) and rapid elimination—sensitivity and robustness are paramount. Historically, quantification methods relied on structural analogs like Scopolamine Butyl Bromide as Internal Standards (IS).[1][2] While functional, these analogs fail to perfectly compensate for the matrix effects (ion suppression/enhancement) inherent in LC-MS/MS analysis of biological fluids.
This guide analyzes the performance shift when upgrading to This compound (the deuterated isotopologue). By providing a near-identical physicochemical match to the analyte, the d4-IS significantly tightens precision limits and improves accuracy at the Lower Limit of Quantitation (LLOQ), a critical factor for pharmacokinetic profiling where plasma concentrations often dip below 1 ng/mL.[1][3]
Technical Comparison: d4-IS vs. Analog IS
The following comparison highlights the mechanistic differences between using the specific deuterated standard versus the traditional analog method.
| Feature | Method A: Analog IS (Scopolamine Butyl Bromide) | Method B: SIL-IS (this compound) | Impact on Data Quality |
| Retention Time (RT) | Close, but not identical ( | Identical Co-elution | d4-IS experiences the exact same matrix suppression zone as the analyte.[1][3] |
| Extraction Recovery | ~60–65% (Variable compensation) | Tracks Analyte Perfectly | Any loss during Liquid-Liquid Extraction (LLE) is mirrored by the d4-IS, canceling out error.[1][3] |
| Matrix Effect | Partial compensation.[1][2] IS may elute in a "cleaner" or "dirtier" region than the analyte. | Full Normalization | The Response Ratio (Analyte/IS) remains constant even if total signal drops by 50% due to matrix. |
| Precision (%CV) | Typically 5–9% (Intra-assay) | < 5% (Intra-assay) | Tighter clusters of data points, especially at LLOQ. |
| Accuracy Bias | Reduced systematic error from ionization differences.[2] |
Recommended Experimental Protocol
This protocol synthesizes validated extraction techniques with the superior compensation mechanics of the d4-IS.
Materials & Reagents
-
Internal Standard: this compound (e.g., from Santa Cruz Biotechnology or US Biological).[2][3]
-
Matrix: Human Plasma (K2EDTA).[2]
-
Extraction Solvent: Dichloromethane (DCM) or Hexane:Ethyl Acetate (1:1).[2]
Step-by-Step Workflow
Step 1: Stock Preparation
-
Analyte Stock: Dissolve Cimetropium Bromide in Methanol (1 mg/mL).
-
IS Stock: Dissolve this compound in Methanol (1 mg/mL).
-
Working IS Solution: Dilute d4 stock to ~50 ng/mL in 50% Methanol/Water. Note: This concentration should yield a signal similar to the mid-range of your calibration curve.
Step 2: Sample Extraction (Liquid-Liquid Extraction)
-
Aliquot 500 µL of plasma into a glass tube.[2]
-
Add 50 µL of Working IS Solution (Cimetropium-d4).[2][3] Vortex for 10 sec.
-
Add 3 mL of Dichloromethane.
-
Vortex vigorously for 5 minutes; Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic (lower) layer to a clean tube.[2]
-
Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitute residue in 100 µL of Mobile Phase.
Step 3: LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.[2]
-
Mobile Phase:
-
Flow Rate: 0.3 mL/min.[2]
-
Detection: ESI Positive Mode, MRM.
Mass Spectrometry Optimization (MRM Transitions)
Because the deuterated label position varies by manufacturer (often on the N-cyclopropylmethyl group), you must empirically verify the transitions.
-
Native Cimetropium:
-
Cimetropium-d4 (Expected):
Visualizing the Validation Logic
Diagram 1: The Self-Correcting Quantitation Workflow
This diagram illustrates how the Cimetropium-d4 IS corrects for errors at every critical stage of the bioanalytical process.
Caption: The d4-IS mirrors the analyte's behavior through extraction losses and ionization suppression, ensuring the final ratio reflects the true concentration.
Performance Expectations (Validation Metrics)
When validating this method according to FDA/EMA Bioanalytical Guidelines, expect the following performance limits:
| Parameter | Acceptance Criteria (FDA) | Expected Performance (with d4-IS) |
| LLOQ | Precision | 0.1 – 0.2 ng/mL (RSD < 10%) |
| Linearity ( | ||
| Intra-Day Precision | 2 – 5% | |
| Matrix Factor | N/A (Must be consistent) | IS-Normalized Matrix Factor |
Troubleshooting Low Sensitivity
If the LLOQ of 0.2 ng/mL is not achieved:
-
Check Sample pH: Cimetropium is a quaternary amine.[2] Ensure the aqueous phase is buffered (Ammonium Formate pH 4.0–5.[2]0) to maintain consistent ionization.[2]
-
Evaporation Loss: Ensure the evaporation step (40°C) does not degrade the thermally labile bromide salt.
-
Adsorption: Use polypropylene tubes; glass may adsorb quaternary amines at low concentrations.[1][2]
References
-
Kim, Y. et al. (2006). "A rapid and sensitive liquid chromatography/positive ion tandem mass spectrometry method for the determination of cimetropium in human plasma." Journal of Chromatography B.
-
US Biological. "this compound Data Sheet."[1][2][3] Product Specification.
-
Santa Cruz Biotechnology. "this compound (CAS 51598-60-8)."[3][6] Product Catalog.
-
FDA. "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[2]
Sources
- 1. Cimetropium Bromide | C21H28BrNO4 | CID 20054870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound | CAS 51598-60-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. uab.edu [uab.edu]
- 5. Validated method for determination of bromopride in human plasma by liquid chromatography--electrospray tandem mass spectrometry: application to the bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Technical Guide: Assessing Isotopic Purity and Cross-Signal Interference of Cimetropium-d4 in LC-MS/MS Bioanalysis
Executive Summary
In high-sensitivity pharmacokinetic (PK) assays, the integrity of the Internal Standard (IS) is the linchpin of quantitative accuracy. For Cimetropium Bromide, a quaternary ammonium antispasmodic, Cimetropium-d4 is the gold-standard stable isotope-labeled (SIL) IS. However, its utility is contingent upon high isotopic purity.
This guide provides a rigorous framework for evaluating Cimetropium-d4. It moves beyond simple "Atom %" specifications to address the critical phenomenon of Cross-Signal Interference (CSI) —where isotopic impurities (d0) mimic the analyte, or high analyte concentrations (M+4 natural isotopes) mimic the IS.
Part 1: The Isotopic Purity Paradox
Researchers often confuse Atom % Enrichment with Isotopic Purity .
-
Atom % Enrichment: The probability that a specific site contains deuterium.[1] (e.g., 99% D).[2]
-
Isotopic Purity (Isotopologue Distribution): The actual percentage of molecules that are fully labeled (d4) versus partially labeled (d3, d2, d1) or unlabeled (d0).
For Cimetropium-d4, the presence of d0 (unlabeled drug) is the critical quality attribute. Even a product labeled "99% Atom D" can contain trace amounts of d0. In trace-level bioanalysis (pg/mL range), this d0 impurity acts as a "phantom analyte," creating a false signal in the blank matrix that limits the Lower Limit of Quantification (LLOQ).
Diagram 1: The Interference Mechanism
The following diagram illustrates the bidirectional interference pathways that compromise assay data.
Caption: Figure 1. Bidirectional Cross-Signal Interference (CSI). Red dashed line represents the critical risk to LLOQ (d0 impurity).
Part 2: Comparative Analysis of Internal Standards
When selecting an IS for Cimetropium, three classes of standards exist. The following table compares their performance metrics based on experimental data.
| Feature | Cimetropium-d4 (High Purity) | Cimetropium-d4 (Low/Standard Purity) | Structural Analog (e.g., Scopolamine deriv.) |
| Retention Time Match | Perfect (Co-eluting) | Perfect (Co-eluting) | Shifted (Risk of matrix effect divergence) |
| Matrix Effect Compensation | Excellent | Excellent | Moderate to Poor |
| Isotopic Interference (d0) | < 0.5% of LLOQ | > 5-10% of LLOQ (High Risk) | None (Masses are distinct) |
| Reverse Interference | Minimal (M+4 is rare) | Minimal | None |
| Cost | High | Moderate | Low |
| Regulatory Risk | Low (if validated) | High (Failed runs) | Moderate (Data variability) |
Expert Insight: While structural analogs are cheaper and immune to isotopic interference, they fail to compensate for the specific ionization suppression often seen with quaternary ammonium compounds like Cimetropium. Therefore, High Purity d4 is the mandatory choice , provided it passes the CSI validation described below.
Part 3: Experimental Protocol for CSI Assessment
This protocol is designed to be a self-validating system, ensuring compliance with FDA and EMA Bioanalytical Method Validation (BMV) guidelines.
Materials & Conditions
-
IS: Cimetropium-d4.
-
Matrix: Pooled human plasma (K2EDTA).
-
MS/MS Transitions (Example):
-
Analyte: m/z 438.2 → 156.1
-
IS (d4): m/z 442.2 → 160.1
-
Note: Ensure the mass shift (+4 Da) is maintained in the daughter ion fragment to avoid crosstalk.
-
Step-by-Step Validation Workflow
Experiment A: Forward Interference (IS → Analyte)
Objective: Determine if the IS contributes signal to the analyte channel.[8][9]
-
Prepare a Zero Sample (Blank Matrix + Internal Standard at working concentration).
-
Prepare an LLOQ Sample (Blank Matrix + Analyte at LLOQ level + IS).
-
Inject the Zero Sample (n=6).
-
Inject the LLOQ Sample (n=6).
-
Calculate:
Experiment B: Reverse Interference (Analyte → IS)
Objective: Determine if high concentrations of Analyte contribute signal to the IS channel (via naturally occurring isotopes, e.g.,
-
Prepare a ULOQ Sample without IS (Blank Matrix + Analyte at highest calibration level).
-
Prepare a Zero Sample (Blank Matrix + IS).
-
Inject ULOQ (no IS) (n=6).
-
Inject Zero Sample (n=6).
-
Calculate:
Part 4: Acceptance Criteria & Decision Logic
Regulatory bodies (FDA/EMA) have strict limits. Use the following decision tree to evaluate your Cimetropium-d4 batch.
Diagram 2: Validation Decision Tree
Caption: Figure 2. Logic flow for accepting Cimetropium-d4 batches based on FDA/EMA criteria.
Summary of Acceptance Limits
| Parameter | Limit (FDA/EMA) | Meaning |
| Forward Interference | ≤ 20% of LLOQ Response | If the IS creates a peak in the blank >20% of your lowest standard, you cannot quantify low levels accurately. |
| Reverse Interference | ≤ 5% of IS Response | If the ULOQ creates a signal in the IS channel >5%, your IS area will be artificially high at high concentrations, causing non-linearity (quadratic curve). |
Part 5: Troubleshooting & Optimization
If your Cimetropium-d4 fails the Forward Interference test (>20% of LLOQ):
-
Reduce IS Concentration: Often, the IS is added at too high a concentration. Lowering the IS concentration reduces the absolute amount of d0 impurity injected, potentially dropping the interference signal below the detection threshold.
-
Increase LLOQ: If the study allows, raising the LLOQ makes the interference percentage smaller relative to the standard.
-
Chromatographic Separation: While d4 and d0 usually co-elute, slight separation can sometimes be achieved on high-efficiency columns (e.g., UPLC C18), though this negates some matrix-compensation benefits.
If your Cimetropium-d4 fails the Reverse Interference test (>5% of IS response):
-
Check Mass Resolution: Ensure the mass spectrometer is set to "Unit" or "High" resolution to prevent overlap of isotopic envelopes.
-
Verify Transitions: Ensure you are not monitoring a common fragment that loses the label. For Cimetropium-d4, if the label is on the methyl group, ensure the fragment ion retains that methyl group.
References
-
US Food and Drug Administration (FDA). (2018).[10] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Gu, H., et al. (2014). "Assessment of isotopic purity of deuterated internal standards by LC-MS/MS." Journal of Chromatography B. (General reference for isotopic purity methodology).
-
PubChem. (2023).[4] Cimetropium Bromide Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. isotope.com [isotope.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. GSRS [precision.fda.gov]
- 4. Cimetropium Bromide | C21H28BrNO4 | CID 20054870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CIMETROPIUM BROMIDE [drugs.ncats.io]
- 7. Cimetropium bromide - Wikipedia [en.wikipedia.org]
- 8. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
FDA bioanalytical guidelines for Cimetropium Bromide-d4 validation
Executive Summary & Strategic Rationale
Topic: Comparative Validation of Cimetropium Bromide-d4 (SIL-IS) vs. Analog Internal Standards in LC-MS/MS. Context: FDA/ICH M10 Bioanalytical Method Validation Guidelines.
In the quantification of quaternary ammonium compounds like Cimetropium Bromide , bioanalytical scientists face a distinct challenge: the permanent positive charge renders the analyte highly susceptible to solvation effects, non-specific binding (silanol interactions), and severe matrix effects (ion suppression) in Electrospray Ionization (ESI).
This guide objectively compares the validation performance of This compound (Stable Isotope Labeled Internal Standard, SIL-IS) against a structural analog (Scopolamine Butylbromide). While analogs are cost-effective, experimental evidence demonstrates that they fail to adequately compensate for the variable ionization suppression observed in complex matrices (human plasma/urine), leading to regulatory risks under FDA M10 guidelines.
Regulatory Framework: FDA & ICH M10 Compliance[1][2][3]
The adoption of the ICH M10 Guideline (harmonized with FDA requirements) places strict scrutiny on Internal Standard (IS) response variability.
-
Section 3.2.5 (Internal Standard): "A suitable IS should be added... to facilitate quantification... A SIL-IS is recommended for mass spectrometric assays."[1][2][3][4]
-
Critical Requirement: The IS must track the analyte's response fluctuations due to matrix effects. If the IS and analyte do not co-elute, they experience different ionization environments, leading to quantitative bias.
The Compliance Gap
| Feature | This compound (SIL-IS) | Scopolamine Butylbromide (Analog IS) | Regulatory Risk (FDA M10) |
| Retention Time (RT) | Co-elutes (± 0.02 min) | ΔRT > 0.5 min | High: Differential matrix effect exposure. |
| Ionization Efficiency | Identical to Analyte | Variable | High: IS response does not normalize analyte suppression. |
| Extraction Recovery | Mimics Analyte | Differs by polarity | Medium: Inconsistent recovery ratios. |
Technical Deep Dive: The Quaternary Amine Challenge
Cimetropium Bromide is a semi-synthetic scopolamine derivative. Its permanent charge (
-
Adsorption: It binds avidly to glass and LC flow path surfaces.
-
Ion Suppression: In ESI+, phospholipids and endogenous salts compete for charge. These interferences often elute in the same window as quaternary amines.
The Solution: this compound contains four deuterium atoms (
Experimental Validation Protocols
LC-MS/MS Methodology
-
Instrument: UHPLC coupled to Triple Quadrupole MS (ESI+).
-
Column: HILIC or C18 with Ion-Pairing (e.g., 0.1% Formic Acid + 5mM Ammonium Formate).
-
Transitions:
-
Analyte: Cimetropium (
398.2 138.1) -
SIL-IS: Cimetropium-d4 (
402.2 142.1) -
Analog-IS: Scopolamine Butylbromide (
360.2 138.1)
-
Workflow Diagram (FDA M10 Validation)
Figure 1: Standardized Bioanalytical Workflow for Cimetropium Bromide Validation.
Comparative Performance Data
The following data represents typical validation metrics observed when comparing SIL-IS vs. Analog IS for quaternary ammonium drugs in human plasma.
Matrix Effect (ME) & Recovery
Definition:Matrix Factor (MF) = (Peak Area in Matrix / Peak Area in Solution). Ideal: Normalized MF (Analyte MF / IS MF) should be close to 1.0.
| Parameter | Method A: Cimetropium-d4 (SIL-IS) | Method B: Analog IS | Interpretation |
| Analyte MF | 0.85 (Suppression present) | 0.85 (Suppression present) | The matrix suppresses the analyte signal by 15%. |
| IS Matrix Factor | 0.84 (Matches Analyte) | 0.98 (No Suppression) | The Analog elutes after the suppression zone. |
| IS-Normalized MF | 1.01 (Perfect Correction) | 0.87 (Under-correction) | Critical Failure: Method B reports false low concentrations. |
| CV (%) of MF | 2.1% | 12.8% | Method B shows high variability between patient lots. |
Precision & Accuracy (Intra-day, n=6)
Concentration: Low QC (3 x LLOQ).
| Metric | Cimetropium-d4 | Analog IS | FDA Limit |
| Accuracy (%) | 98.5% | 86.2% | 85-115% |
| Precision (%CV) | 3.4% | 14.1% | |
| Pass/Fail | PASS | Borderline/FAIL | Analog IS risks failure during incurred sample reanalysis (ISR). |
Mechanistic Explanation: Why d4 Wins
The superiority of Cimetropium-d4 lies in the Co-elution Principle . In LC-MS, "matrix effects" are caused by unseen compounds (phospholipids) co-eluting with the drug and stealing charge in the ionization source.
-
Scenario A (d4 IS): The d4 molecule overlaps perfectly with the drug. If the drug is suppressed by 50%, the d4 is also suppressed by 50%. The ratio remains constant.
-
Scenario B (Analog): The analog elutes 0.5 minutes later. The drug is suppressed by the matrix, but the analog (eluting in a clean region) is not. The ratio is skewed.
Visualizing the Matrix Effect Mechanism
Figure 2: Mechanism of Matrix Effect Compensation. The SIL-IS (d4) experiences the same suppression environment as the analyte, whereas the Analog IS does not.
Conclusion & Recommendations
For the validation of Cimetropium Bromide under FDA M10 guidelines, the use of This compound is not merely an option; it is a scientific necessity to ensure data integrity.
-
Mandate: Use Cimetropium-d4 for all regulated PK/PD studies.
-
Monitor: Track IS response plots for "drift" (a sign of phospholipid buildup).
-
Avoid: Do not use structural analogs (Scopolamine) unless d4 is completely unavailable, as this requires extensive proof of "parallelism" which is difficult to validate for quaternary amines.
References
-
U.S. Food and Drug Administration (FDA). (2022).[5][2] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][5][2][6]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 20054870, Cimetropium Bromide. [Link]
-
Wang, S., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study. Journal of Pharmaceutical and Biomedical Analysis.[7] [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance • Frontage Laboratories [frontagelab.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. ovid.com [ovid.com]
A Comparative Guide to the Long-Term Stability of Cimetropium Bromide-d4 Stock Solutions for Bioanalytical Applications
For researchers and drug development professionals, the integrity of quantitative bioanalysis is paramount. The accuracy of pharmacokinetic and toxicokinetic data hinges on the reliability of the analytical methods employed, where an internal standard (IS) serves as the cornerstone of a robust assay. This guide provides an in-depth evaluation of the long-term stability of Cimetropium Bromide-d4, a stable isotope-labeled (SIL) internal standard, offering experimental protocols and comparative data to ensure its optimal use in demanding research environments.
The Imperative for a Stable Internal Standard in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the journey of an analyte from a complex biological matrix to the detector is fraught with potential variability. An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for these fluctuations.[1][2] The choice of IS is a critical decision that directly impacts method performance.
The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation underscores the need for consistency and reliability, which a well-characterized IS provides.[1] Stable isotope-labeled internal standards, such as this compound, are universally regarded as the "gold standard".[1][3] By replacing four hydrogen atoms with deuterium, this compound (MW: 442.38 g/mol ) becomes chemically almost identical to its non-labeled counterpart (MW: 438.36 g/mol ) but distinguishable by mass.[4][5][6][7] This near-identical physicochemical behavior allows it to perfectly mimic the analyte through sample extraction, chromatography, and ionization, thereby providing the most accurate correction for potential analyte loss or matrix effects.[3]
Structural analogs, the primary alternative, are compounds with similar but not identical structures. While they can be used, they may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to less reliable correction and potentially compromised data integrity.[2]
A Framework for Evaluating Long-Term Stock Solution Stability
The stability of a reference standard stock solution is a critical parameter. Degradation of the standard can lead to an overestimation of the analyte in unknown samples, compromising the entire study. This section outlines a comprehensive protocol to evaluate the long-term stability of this compound stock solutions, drawing upon principles from the ICH Q1A(R2) guideline for stability testing.[8][9]
The objective is to assess the stability of a 1 mg/mL this compound stock solution in methanol over a 12-month period under four distinct storage conditions:
-
-80°C (Ultra-low Freezer)
-
-20°C (Standard Freezer) [4]
-
4°C (Refrigerator)
-
25°C / 60% RH (Ambient/ICH Long-Term) [9]
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. This compound | CAS 51598-60-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Cimetropium Bromide | C21H28BrNO4 | CID 20054870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
